molecular formula C18H20N2 B12692461 Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)- CAS No. 81244-26-0

Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)-

Cat. No.: B12692461
CAS No.: 81244-26-0
M. Wt: 264.4 g/mol
InChI Key: WRODVCIVODHZFB-KURKYZTESA-N
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Description

Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)-: is a complex organic compound characterized by its unique structure, which includes a benzenamine group attached to a hexahydroindeno-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)- typically involves multi-step organic reactions. The process often starts with the preparation of the hexahydroindeno-pyridine core, followed by the introduction of the benzenamine group through nucleophilic substitution or other suitable reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups, leading to a diverse array of functionalized compounds.

Scientific Research Applications

Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexahydroindeno-pyridine moiety may play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 5-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-2-methyl-: Similar structure with a methyl group at the 2-position.

    Benzenamine, 3-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-: Similar structure with the benzenamine group at the 3-position.

Uniqueness

The uniqueness of Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-beta,9b-alpha)- lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

81244-26-0

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

4-[(4aR,5R,9bR)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridin-5-yl]aniline

InChI

InChI=1S/C18H20N2/c19-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-20-18/h1-2,4-5,7-10,16-18,20H,3,6,11,19H2/t16-,17-,18+/m1/s1

InChI Key

WRODVCIVODHZFB-KURKYZTESA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C3=CC=CC=C3[C@@H]2NC1)C4=CC=C(C=C4)N

Canonical SMILES

C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)N

Origin of Product

United States

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